N-ethyl-N-prop-2-ynylprop-2-yn-1-amine
Description
N-Ethyl-N-prop-2-ynylprop-2-yn-1-amine is a tertiary amine featuring two propargyl (prop-2-ynyl) groups and an ethyl substituent bonded to the nitrogen atom. Its molecular formula is C₈H₁₁N, with a molecular weight of 121.18 g/mol. The compound’s structure (N-ethyl with dual propargyl moieties) confers unique reactivity due to the electron-deficient sp-hybridized carbons in the propargyl groups, making it a candidate for cyclization and cross-coupling reactions.
For instance, Pd-catalyzed carboamination reactions (as in ) and propargylamine derivatization () are plausible routes. Copper-catalyzed alkyne-amine coupling, as described for N-methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine (), could be adapted by substituting methylamine with ethylamine.
Properties
CAS No. |
13002-92-1 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine |
InChI |
InChI=1S/C8H11N/c1-4-7-9(6-3)8-5-2/h1-2H,6-8H2,3H3 |
InChI Key |
RTIINCDOGUBJOP-UHFFFAOYSA-N |
SMILES |
CCN(CC#C)CC#C |
Canonical SMILES |
CCN(CC#C)CC#C |
Synonyms |
2-Propyn-1-amine,N-ethyl-N-2-propynyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences and Reactivity Insights:
Propargyl vs. Allyl Groups : Propargyl groups (sp-hybridized) in the target compound enable alkyne-specific reactions (e.g., cycloisomerization in ), whereas allyl groups (sp²-hybridized) in triallylamine favor electrophilic additions or polymerizations .
Phenylpropargyl substituents (e.g., in N,N-diethyl-3-phenylprop-2-yn-1-amine) enhance π-π stacking in catalytic intermediates .
Pharmacological Potential: Propargylamine derivatives, such as those in , exhibit dual cholinesterase and monoamine oxidase (MAO) inhibition, suggesting that the target compound’s propargyl groups may confer similar bioactivity .
Pharmacological Relevance
- Multitarget Inhibitors: Hybrid molecules like N-[(5-benzyloxyindol-2-yl)methyl]-N-methylprop-2-yn-1-amine () show nanomolar potency against MAO-A/B, suggesting that the target compound’s propargyl groups could enhance enzyme inhibition .
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